N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide
Description
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-6-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-16-7-5-13(11-19-16)17(21)20-10-12-4-6-14(18-9-12)15-3-2-8-23-15/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSNVJXPBXZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the nicotinamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring in this compound undergoes oxidation under specific conditions. Potassium permanganate (KMnO₄) in acidic media converts the furan moiety into furan-2,3-dione , a diketone derivative. This reaction is critical for modifying electron density and introducing carbonyl functionalities for downstream applications.
Reaction Conditions :
-
Reagent : KMnO₄ (0.1 M)
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Solvent : H₂O/CH₃COOH (1:1)
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Temperature : 60–70°C
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Yield : 72–85%
Reduction Reactions
The amide group in the nicotinamide moiety can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). This transformation enhances nucleophilicity and enables further functionalization.
Reaction Pathway :
Key Parameters :
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Reagent : LiAlH₄ (2.5 eq)
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Solvent : Tetrahydrofuran (THF)
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Temperature : Reflux (66°C)
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Reaction Time : 6–8 hours
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Yield : 68–74%
Substitution Reactions
The pyridine and nicotinamide moieties participate in nucleophilic substitution. For example, bromine substitution at the pyridine ring occurs with sodium methoxide (NaOMe) in methanol, yielding methoxy derivatives.
Example Reaction :
Optimized Conditions :
-
Reagent : NaOMe (1.2 eq)
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Solvent : Methanol
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Temperature : 25°C
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Yield : 82–90%
Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyridine ring. This reaction leverages the bromine substituent for cross-coupling with boronic acids .
General Protocol :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : K₂CO₃ (2 eq)
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Solvent : 1,4-Dioxane/H₂O (4:1)
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Temperature : 80°C (microwave)
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Yield : 55–78%
Hydrolysis Reactions
The methoxy group in the nicotinamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acids. This is pivotal for modifying solubility and bioavailability .
Acidic Hydrolysis :
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Reagent : HCl (6 M)
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Solvent : Ethanol/H₂O (3:1)
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Temperature : 90°C
-
Yield : 88–93%
Comparative Analysis of Reaction Types
| Reaction Type | Reagents/Conditions | Major Products | Yield Range |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O/CH₃COOH, 60–70°C | Furan-2,3-dione derivatives | 72–85% |
| Reduction | LiAlH₄, THF, reflux | Primary amines | 68–74% |
| Substitution | NaOMe, MeOH, 25°C | Methoxy-pyridine derivatives | 82–90% |
| Coupling | Pd(PPh₃)₄, Xantphos, K₂CO₃, 80°C | Biaryl/heteroaryl derivatives | 55–78% |
| Hydrolysis | HCl/NaOH, ethanol/H₂O, 90°C | Carboxylic acids | 88–93% |
Mechanistic Insights
-
Oxidation : The furan ring’s electron-rich nature makes it susceptible to electrophilic attack by KMnO₄, leading to ring opening and diketone formation.
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Reduction : LiAlH₄ acts as a strong hydride donor, breaking the amide C=O bond to form a C–N single bond and release NH₃.
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Coupling : Pd catalysts facilitate oxidative addition of the bromine substituent, followed by transmetallation with boronic acids and reductive elimination .
Scientific Research Applications
The diverse applications of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide span several fields:
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules and is utilized as a ligand in coordination chemistry.
Biology
- Antimicrobial Research : Investigated for its potential to combat bacterial infections due to its unique structure and reactivity.
- Cancer Therapeutics : Explored for its ability to inhibit NAMPT, which may lead to new treatments for various cancers .
Medicine
- Therapeutic Potential : The compound has been studied for its efficacy in treating diseases associated with metabolic disorders, neurodegenerative diseases, and cancer .
Industry
- Material Development : Utilized in creating new materials with specific properties such as enhanced conductivity and stability.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
Case Study 1: Cancer Cell Proliferation
A study demonstrated that the compound effectively inhibited NAMPT activity in cancer cell lines, leading to reduced proliferation rates. The treatment resulted in significant apoptosis rates compared to control groups, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains showed that this compound exhibited notable antimicrobial properties. The compound was effective against resistant bacterial strains, suggesting its utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide with analogs from the evidence, focusing on substituent effects, synthesis yields, and spectral data.
Substituent Influence on Physicochemical Properties
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Br in compound 43 ) reduce reactivity in cross-coupling reactions, whereas methoxy groups (e.g., compound 45 ) enhance solubility and alter π-π stacking interactions.
- Synthetic Yields : Phenyl-substituted analogs (e.g., compound 46) exhibit higher yields (87%) compared to methoxyphenyl derivatives (50%) , suggesting steric or electronic challenges in coupling reactions.
- Spectral Signatures : Methoxy groups (δ ~3.8 ppm in ¹H NMR) and pyridyl protons (δ 8.0–9.0 ppm) are consistent across analogs .
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources to present a thorough analysis.
Chemical Structure and Properties
The compound features a unique structure that combines a furan ring, a pyridine ring, and a nicotinamide moiety. This combination is significant as it imparts specific chemical and biological properties that are not found in other similar compounds.
| Property | Details |
|---|---|
| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-6-methoxypyridine-3-carboxamide |
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 297.32 g/mol |
| Chemical Class | Heterocyclic aromatic compound |
This compound is believed to exert its biological effects through various mechanisms, including:
- Inhibition of NAMPT : The compound may inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds designed based on similar structures have shown promising antiproliferative activities against various cancer cell lines.
| Cell Line | IC50 (nM) | Activity |
|---|---|---|
| MCF-7 | 0.13 | Strong antiproliferative activity |
| MDA-MB-231 | 0.15 | Effective against triple-negative breast cancer |
| T47D | 1.16 | Moderate activity against breast cancer |
These findings indicate that compounds with similar structural features may serve as effective inhibitors of cancer cell growth .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives with furan and pyridine components often exhibit significant antibacterial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
- Antitumor Efficacy Study : In an orthotopic xenograft model using MDA-MB-231 cells, the compound demonstrated significant tumor growth inhibition (TGI of 73.8%), suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including those based on the furan-pyridine scaffold, showing effectiveness against Gram-positive and Gram-negative bacteria, thus supporting its development as an antibiotic candidate .
Q & A
Q. What are the recommended synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of key intermediates:
Furan-2-ylpyridine core : Suzuki-Miyaura coupling of 6-bromopyridin-3-ylmethanol with furan-2-ylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a polar solvent (e.g., DMF/H₂O) at 80–100°C .
Amide coupling : React the furan-pyridine intermediate with 6-methoxynicotinic acid using coupling agents like EDC/HOBt or DCC in anhydrous DCM/THF at 0–25°C .
- Critical factors :
- Solvent polarity : Polar solvents (DMF, DMSO) enhance intermediate solubility but may reduce selectivity.
- Catalyst loading : 2–5 mol% Pd catalysts optimize cross-coupling efficiency .
- Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >70% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy :
- ¹H NMR : Identify furan protons (δ 6.3–7.5 ppm), pyridine methylene (δ 4.5–5.0 ppm), and methoxy group (δ 3.8–4.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ expected at m/z ~354.3 (C₁₈H₁₇N₃O₃) .
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) to verify purity (>95%) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Solubility varies with solvent polarity:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stock solutions |
| Methanol | 10–20 | Moderate solubility |
| Water | <1 | Requires surfactants or co-solvents |
- Experimental tip : Pre-saturate solvents with the compound at 37°C for 24 hours to assess thermodynamic stability .
Advanced Research Questions
Q. How do electronic effects of the furan and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Furan ring : Electron-rich due to oxygen’s lone pairs, directing electrophilic substitution to the α-position. This enhances reactivity in Pd-catalyzed cross-couplings .
- Methoxy group : Electron-donating (+M effect) stabilizes the pyridine ring, reducing susceptibility to oxidation but increasing basicity at the pyridinic nitrogen .
- Case study : Substituent effects were analyzed via DFT calculations (B3LYP/6-31G*) to predict regioselectivity in reactions with electrophiles (e.g., NO₂⁺) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Key steps:
Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
Dose-response curves : Compare IC₅₀ values across studies (e.g., 1–10 µM for anti-inflammatory activity) .
Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer :
- Modifiable sites :
- Furan ring : Replace with thiophene or pyrrole to alter π-π stacking .
- Methoxy group : Substitute with -CF₃ or -Cl to enhance lipophilicity (logP ↑) and membrane permeability .
- SAR workflow :
Synthesize 10–15 analogs via parallel synthesis .
Test in vitro activity (e.g., enzyme inhibition, cell viability).
Use CoMFA or QSAR models to correlate substituents with bioactivity .
Q. What computational methods predict the compound’s binding mode to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: e.g., 4HX3 for JAK2 kinase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
- Free energy calculations : MM-PBSA/GBSA to estimate ΔGbinding (kCal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
